J 113863
J 113863
UCB35625 is a potent chemokine CKR-1 (CCR1) and CKR-3 (CCR3) receptor antagonist. It inhibits MIP-1α-induced chemotaxis in CKR-1 transfectants (IC50 = 9.57 nM) and eotaxin-induced chemotaxis in CKR-3 transfectants (IC50 = 93.8 nM). UCB 35625 also antagonizes CKR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells (IC50 = 57 nM).
Brand Name:
Vulcanchem
CAS No.:
301648-08-8
VCID:
VC0546222
InChI:
InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+;
SMILES:
CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-]
Molecular Formula:
C30H37Cl2IN2O2
Molecular Weight:
655.4 g/mol
J 113863
CAS No.: 301648-08-8
Cat. No.: VC0546222
Molecular Formula: C30H37Cl2IN2O2
Molecular Weight: 655.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | UCB35625 is a potent chemokine CKR-1 (CCR1) and CKR-3 (CCR3) receptor antagonist. It inhibits MIP-1α-induced chemotaxis in CKR-1 transfectants (IC50 = 9.57 nM) and eotaxin-induced chemotaxis in CKR-3 transfectants (IC50 = 93.8 nM). UCB 35625 also antagonizes CKR3-mediated entry of HIV-1 isolate 89.6 into NP-2 cells (IC50 = 57 nM). |
|---|---|
| CAS No. | 301648-08-8 |
| Molecular Formula | C30H37Cl2IN2O2 |
| Molecular Weight | 655.4 g/mol |
| IUPAC Name | 2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide |
| Standard InChI | InChI=1S/C30H36Cl2N2O2.HI/c1-2-34(20-21-8-6-4-3-5-7-9-21)16-14-24(15-17-34)33-30(35)29-25-18-22(31)10-12-27(25)36-28-13-11-23(32)19-26(28)29;/h8,10-13,18-19,24,29H,2-7,9,14-17,20H2,1H3;1H/b21-8+; |
| Standard InChI Key | FOAFBMYSXIGAOX-LQGGPMKRSA-N |
| Isomeric SMILES | CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)C/C/5=C/CCCCCC5.[I-] |
| SMILES | CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] |
| Canonical SMILES | CC[N+]1(CCC(CC1)NC(=O)C2C3=C(C=CC(=C3)Cl)OC4=C2C=C(C=C4)Cl)CC5=CCCCCCC5.[I-] |
| Appearance | Solid powder |
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